molecular formula C5H7IN2 B2918766 5-iodo-1,4-dimethyl-1H-pyrazole CAS No. 1420831-53-3

5-iodo-1,4-dimethyl-1H-pyrazole

Cat. No. B2918766
CAS RN: 1420831-53-3
M. Wt: 222.029
InChI Key: VHDLQKKWVSDXSE-UHFFFAOYSA-N
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Description

5-iodo-1,4-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 1420831-53-3 . It has a molecular weight of 222.03 .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .


Chemical Reactions Analysis

Several chemical reactions involving pyrazoles have been reported. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . Another reaction involves the use of L-(-)-Quebrachitol (QCT) as a ligand to enable a selective N-arylation of nitrogen-containing heterocycles with aryl halides .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized through various methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), often employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These compounds are recognized for their extensive biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis strategies offer valuable insights for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry and Biological Activities

Pyrazoline and pyrazole derivatives exhibit a wide spectrum of biological activities. They have been explored for their potential in treating various diseases, showcasing antimicrobial, anticancer, antifungal, antioxidant, and anti-inflammatory properties. The structure-activity relationship (SAR) studies of these compounds provide a foundation for the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Organometallic Chemistry

The chemistry of hydridotris(pyrazolyl)borato complexes, particularly with Group 5 metals, has been studied for its relevance in modeling metalloprotein interactions and developing new organometallic compounds. These studies contribute to understanding the physico-chemical properties and potential applications of pyrazole-based complexes in catalysis and material science (Etienne, 1996).

Anticancer Research

Recent studies have focused on the synthesis of pyrazoline derivatives as potential anticancer agents. The diverse synthetic approaches and biological evaluations underline the significance of pyrazoline as a moiety with high potential for anticancer activity. The exploration of pyrazoline derivatives in anticancer research continues to be a promising avenue for discovering new therapeutic compounds (Ray et al., 2022).

Multicomponent Reactions (MCRs) for Bioactive Molecules

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has gained popularity for its efficiency and potential in generating bioactive molecules. These reactions facilitate the development of compounds with antibacterial, anticancer, antifungal, and antioxidant activities, demonstrating the versatile applications of pyrazole in drug discovery (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

While specific safety and hazards information for 5-iodo-1,4-dimethyl-1H-pyrazole is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Relevant Papers Relevant papers on this compound include those found at the following references . These papers provide more detailed information on the synthesis, properties, and applications of this compound and related compounds.

properties

IUPAC Name

5-iodo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLQKKWVSDXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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